molecular formula C7H10N2O B1643273 2-Propylpyrimidin-5-OL

2-Propylpyrimidin-5-OL

Cat. No.: B1643273
M. Wt: 138.17 g/mol
InChI Key: SQKCMNUCNFQVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propylpyrimidin-5-OL is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes, including the structure of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylpyrimidin-5-OL typically involves the reaction of appropriate pyrimidine precursors under controlled conditions. One common method includes the use of sodium ethoxide and ethyl cyanoacetate, followed by the addition of guanidine hydrochloride. The reaction mixture is heated under reflux, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Propylpyrimidin-5-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, pyrimidine oxides, and reduced pyrimidine derivatives .

Scientific Research Applications

2-Propylpyrimidin-5-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propylpyrimidin-5-OL involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a radical-trapping antioxidant makes it particularly valuable in various applications .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-propylpyrimidin-5-ol

InChI

InChI=1S/C7H10N2O/c1-2-3-7-8-4-6(10)5-9-7/h4-5,10H,2-3H2,1H3

InChI Key

SQKCMNUCNFQVTR-UHFFFAOYSA-N

SMILES

CCCC1=NC=C(C=N1)O

Canonical SMILES

CCCC1=NC=C(C=N1)O

Origin of Product

United States

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